molecular formula C10H10F2O2 B13441765 Methyl 3-(3,5-difluorophenyl)propanoate

Methyl 3-(3,5-difluorophenyl)propanoate

Cat. No.: B13441765
M. Wt: 200.18 g/mol
InChI Key: FLBPWMUTTYMQTA-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-difluorophenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a propanoate group attached to a difluorophenyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,5-difluorophenyl)propanoate can be synthesized through the esterification of 3-(3,5-difluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-difluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3,5-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3,5-difluorophenyl)propanoate involves its interaction with specific molecular targets. The difluorophenyl ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-dichlorophenyl)propanoate
  • Methyl 3-(3,5-dibromophenyl)propanoate
  • Methyl 3-(3,5-dimethylphenyl)propanoate

Uniqueness

Methyl 3-(3,5-difluorophenyl)propanoate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and interactions. Fluorine atoms can enhance the compound’s stability and bioavailability compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

methyl 3-(3,5-difluorophenyl)propanoate

InChI

InChI=1S/C10H10F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3

InChI Key

FLBPWMUTTYMQTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC(=C1)F)F

Origin of Product

United States

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